molecular formula C16H12BrF6N3O B11085745 4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

Cat. No.: B11085745
M. Wt: 456.18 g/mol
InChI Key: MTRRGTVSLGCFNL-UHFFFAOYSA-N
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Description

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and phenylhydrazinyl groups

Preparation Methods

The synthesis of 4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrazine Formation: The acylated product is then reacted with phenylhydrazine to form the hydrazine derivative.

    Bromination: The final step involves the bromination of the hydrazine derivative using bromine or a bromine-containing reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Properties

Molecular Formula

C16H12BrF6N3O

Molecular Weight

456.18 g/mol

IUPAC Name

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

InChI

InChI=1S/C16H12BrF6N3O/c17-11-8-6-10(7-9-11)13(27)24-14(15(18,19)20,16(21,22)23)26-25-12-4-2-1-3-5-12/h1-9,25-26H,(H,24,27)

InChI Key

MTRRGTVSLGCFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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